molecular formula C9H10O B2929139 2-Phenylcyclopropanol CAS No. 90535-82-3

2-Phenylcyclopropanol

Cat. No. B2929139
CAS RN: 90535-82-3
M. Wt: 134.178
InChI Key: ALZCLGLXXXRKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylcyclopropanol is a chemical compound with the molecular formula C9H10O . It is a molecular structure that consists of a cyclopropane ring attached to a phenyl group and a hydroxyl group .


Synthesis Analysis

The synthesis of cyclopropane structures like 2-Phenylcyclopropanol presents significant challenges for synthetic chemists . One of the methods used for the synthesis of such structures is the Kulinkovich reaction . This reaction has been used to synthesize an array of different cyclopropanes, including the structurally simple 1-phenylcyclopropanol .


Molecular Structure Analysis

The molecular structure of 2-Phenylcyclopropanol consists of a three-membered cyclopropane ring attached to a phenyl group and a hydroxyl group . The molecular weight of this compound is 134.175 Da .


Chemical Reactions Analysis

Cyclopropanols like 2-Phenylcyclopropanol can undergo ring-opening coupling reactions under certain conditions . For instance, cobalt-diphosphine catalysts can promote ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes .


Physical And Chemical Properties Analysis

2-Phenylcyclopropanol has a molecular weight of 134.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The physical form of 2-Phenylcyclopropanol is a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

  • Reactivity and Stereochemistry : A study by Sorba et al. (1982) examined the reactivity of 2-phenylcyclopropyl radicals, concluding their low nucleophilicity and lack of influence from the stereochemistry of the starting peracid.

  • Metabolism and Biochemical Reactions : Riley and Hanzlik (1994) studied the metabolism of cyclopropylbenzene and p-cyclopropylanisole, noting the predominant benzylic hydroxylation that forms 1-phenylcyclopropanol.

  • Synthesis and Chemical Analysis : The synthesis of novel compounds with potential biological activity, involving phenyl 3-chloropropanoate as a starting material, was explored by Wei Deng-che (2013).

  • Neuropharmacology and Antidepressant Activity : The study of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity was conducted by Yardley et al. (1990), focusing on neurotransmitter uptake inhibition.

  • Anti-HIV Activities : Research on nucleoside analogues with methylenecyclopropane moieties for their anti-HIV-1 activity was presented by Uchida et al. (1999).

  • Crystallography and Stereochemistry : The absolute stereochemistry of grenadamide, involving 3-(2 S -Heptylcycloprop-1 S -yl)propanoic acid 2-phenylethanamide, was studied by Dulayymi et al. (2004).

  • Antiviral Activity of Novel Compounds : The synthesis of 2-furanones and their evaluation for antiviral activity, including compounds derived from 2-phenylcyclopropanol, was investigated by El-Shanbaky et al. (2020).

  • Pharmacology and Antidepressant Biochemical Profile : The antidepressant biochemical profile of Wy-45,030, a novel bicyclic compound and ethyl cyclohexanol derivative, was analyzed by Muth et al. (1986).

Mechanism of Action

Target of Action

It’s worth noting that phenolic compounds, which include 2-phenylcyclopropanol, are known to interact with a variety of cellular targets, influencing numerous biochemical pathways .

Mode of Action

Phenolic compounds, in general, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can interact with their targets, leading to changes in cellular functions .

Biochemical Pathways

Phenolic compounds are synthesized biogenetically through a shikimate/phenylpropanoid pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .

Pharmacokinetics

It’s known that the bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known to regulate several pathways, including those involved in cell apoptosis, proliferation, invasion, and metastasis . They also have the potential to scavenge harmful reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylcyclopropanol. For instance, the biosynthesis and yield of phenolic compounds are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors can also significantly impact the chemical nature and stability of phenolic compounds .

Safety and Hazards

The safety information available for 2-Phenylcyclopropanol indicates that it has a hazard statement of H302 . This suggests that it may be harmful if swallowed .

Future Directions

The synthesis and reactions of cyclopropanes like 2-Phenylcyclopropanol have been the subject of ongoing research . Future directions could include further exploration of the synthesis methods, reaction mechanisms, and potential applications of these compounds .

properties

IUPAC Name

2-phenylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZCLGLXXXRKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.